molecular formula C12H10O2 B13694943 2,3-Dihydronaphtho[2,3-b][1,4]dioxine CAS No. 117009-31-1

2,3-Dihydronaphtho[2,3-b][1,4]dioxine

Cat. No.: B13694943
CAS No.: 117009-31-1
M. Wt: 186.21 g/mol
InChI Key: TYTYXUXJUAZIRI-UHFFFAOYSA-N
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Description

2,3-Dihydronaphtho[2,3-b][1,4]dioxine is an organic compound characterized by a fused ring system that includes a naphthalene moiety and a dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydronaphtho[2,3-b][1,4]dioxine typically involves the reaction of naphthol derivatives with appropriate reagents. One common method involves the use of ethyl 2,3-dibromopropanoate in the presence of potassium carbonate (K₂CO₃) in refluxing acetone . This reaction leads to the formation of the desired compound through a series of nucleophilic substitution and cyclization steps.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydronaphtho[2,3-b][1,4]dioxine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.

Major Products: The major products formed from these reactions include quinones, dihydro derivatives, and various substituted naphthodioxanes.

Scientific Research Applications

2,3-Dihydronaphtho[2,3-b][1,4]dioxine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2,3-Dihydronaphtho[2,3-b][1,4]dioxine exerts its effects involves interactions with various molecular targets. The compound’s structure allows it to participate in electron transfer reactions, making it a potential candidate for redox-active applications. The pathways involved include the formation of reactive intermediates that can interact with biological macromolecules, leading to potential therapeutic effects.

Comparison with Similar Compounds

    1,4-Naphthodioxane: Similar in structure but differs in the position of the dioxane ring.

    2,3-Dihydronaphtho[2,3-b]thiophene: Contains a thiophene ring instead of a dioxane ring.

    Naphtho[2,3-b]furan: Features a furan ring in place of the dioxane ring.

Uniqueness: 2,3-Dihydronaphtho[2,3-b][1,4]dioxine is unique due to its specific ring fusion and the presence of the dioxane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

117009-31-1

Molecular Formula

C12H10O2

Molecular Weight

186.21 g/mol

IUPAC Name

2,3-dihydrobenzo[g][1,4]benzodioxine

InChI

InChI=1S/C12H10O2/c1-2-4-10-8-12-11(7-9(10)3-1)13-5-6-14-12/h1-4,7-8H,5-6H2

InChI Key

TYTYXUXJUAZIRI-UHFFFAOYSA-N

Canonical SMILES

C1COC2=CC3=CC=CC=C3C=C2O1

Origin of Product

United States

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